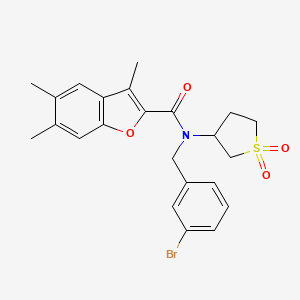
C19H23N3O4S3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piscibactin is a natural product, specifically a siderophore , produced by the bacterium Photobacterium damselae subsppiscicida . Siderophores are molecules that facilitate iron uptake by binding to iron ions and transporting them into cells. In the case of piscibactin, it plays a crucial role in iron acquisition for the bacterium.
Vorbereitungsmethoden
The biosynthetic pathway for piscibactin involves several enzymatic steps, leading to its unique structure. Unfortunately, specific synthetic routes or industrial production methods are not widely documented in the literature. its isolation from Photobacterium damselae subsppiscicida has been described .
Analyse Chemischer Reaktionen
Piscibactin undergoes various chemical reactions, including oxidation, reduction, and substitution. While detailed reagents and conditions remain elusive, its aromatic ring system suggests potential aromatic substitution reactions. The major products formed during these transformations are not explicitly reported.
Wissenschaftliche Forschungsanwendungen
Piscibactin’s significance extends across scientific disciplines:
Chemistry: Researchers study its biosynthesis and structural features.
Biology: Understanding its role in iron homeostasis and bacterial survival.
Medicine: Investigating its potential as an antimicrobial agent or drug lead.
Industry: Exploring applications in biotechnology and environmental remediation.
Wirkmechanismus
Piscibactin’s primary function lies in iron sequestration. It binds iron ions with high affinity, preventing their participation in harmful reactions. By scavenging iron, piscibactin helps the bacterium thrive in iron-limited environments. The exact molecular targets and pathways involved remain an active area of research.
Vergleich Mit ähnlichen Verbindungen
While piscibactin is unique due to its complex structure and specific biosynthesis, other siderophores share similar roles in iron acquisition. Notable examples include enterobactin, ferrichrome, and aerobactin.
Eigenschaften
Molekularformel |
C19H23N3O4S3 |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
ethyl 4-[4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O4S3/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)27)13-14-5-4-12-28-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13- |
InChI-Schlüssel |
PHOKUZKXMOMPAA-SQFISAMPSA-N |
Isomerische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12133388.png)
![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12133393.png)
![2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-bromo-4-methyl-phenyl)-acetamide](/img/structure/B12133405.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133406.png)
![2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12133411.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12133412.png)
![(2Z)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133420.png)
![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)butanamide](/img/structure/B12133429.png)
![N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133431.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12133441.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133446.png)
![(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12133450.png)
![2-({6-methyl-4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12133460.png)
